(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride
Description
(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride is a chiral ethanolamine derivative featuring a trifluoromethoxy (-OCF₃) substituent at the 3-position of the phenyl ring. The R-configuration at the amino-bearing carbon is critical for stereoselective interactions with biological targets, such as adrenergic or neurotransmitter receptors.
Properties
IUPAC Name |
(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2.ClH/c10-9(11,12)15-7-3-1-2-6(4-7)8(13)5-14;/h1-4,8,14H,5,13H2;1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBLGMPQLWNYOC-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)[C@H](CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Modifications and Properties
The following table summarizes critical differences between the target compound and its analogs:
†Estimated based on analogs. ‡Calculated from molecular formula in .
Substituent Effects on Pharmacological Profile
- Trifluoromethoxy (-OCF₃) : Introduces strong electron-withdrawing effects and high lipophilicity, enhancing membrane permeability and resistance to oxidative metabolism. This group is a common bioisostere for methoxy (-OCH₃) but with improved pharmacokinetics .
- Methylthio (-SCH₃) : Less electronegative and more metabolically labile than fluorinated groups, leading to shorter half-lives but possibly better solubility .
Stability and Formulation Considerations
- Compounds with -CF₃ or -OCF₃ groups (e.g., C₉H₁₀ClF₄NO) require storage under inert gas at low temperatures, suggesting sensitivity to moisture or oxidation .
- Analogs like (R)-2-amino-2-(3-(methylthio)phenyl)ethanol hydrochloride are stable at room temperature, indicating greater formulation flexibility .
Research Implications and Gaps
- Pharmacological Data: Limited evidence on the target compound’s specific activity necessitates further in vitro/in vivo studies to compare receptor selectivity and efficacy against analogs.
- Synthetic Accessibility : Cost and complexity vary significantly; for example, 4-fluoro-3-(trifluoromethyl) derivatives are commercially available at premium prices, reflecting challenging syntheses .
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